1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by its triazinane ring structure, which is substituted with three oxobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with oxobutyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with oxobutyl groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The triazinane ring allows for substitution reactions, where the oxobutyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in various substituted triazinane derivatives .
Scientific Research Applications
1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazinane derivative with similar structural features.
Hexamethylmelamine: A triazine derivative used in cancer treatment.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
Uniqueness
1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern with oxobutyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
53967-74-1 |
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Molecular Formula |
C15H21N3O6 |
Molecular Weight |
339.34 g/mol |
IUPAC Name |
1,3,5-tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H21N3O6/c1-10(19)4-7-16-13(22)17(8-5-11(2)20)15(24)18(14(16)23)9-6-12(3)21/h4-9H2,1-3H3 |
InChI Key |
VLLPCTCOGQTVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C(=O)N(C(=O)N(C1=O)CCC(=O)C)CCC(=O)C |
Origin of Product |
United States |
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